molecular formula C12H16N2O B14793282 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B14793282
M. Wt: 204.27 g/mol
InChI Key: USEJKDHPEGYAPK-UHFFFAOYSA-N
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Description

3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and chemical properties. The structure of this compound consists of a quinoxalinone core with a butan-2-yl substituent at the 3-position. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory applications .

Preparation Methods

The synthesis of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This Ullmann-type, ligand-free amination reaction proceeds with moderate to good yields and without racemization . Another approach includes the Michael addition/cyclization cascades and multicomponent couplings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often quinoxaline derivatives with diverse substitution patterns.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in viral replication and inflammatory responses . By binding to these targets, it can modulate the activity of key signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

3-Butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-butan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15)

InChI Key

USEJKDHPEGYAPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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